(9E)-12-hydroxyoctadec-9-enoic acid
Overview
Description
(9E)-12-hydroxyoctadec-9-enoic acid is a hydroxy fatty acid with a hydroxyl group at the twelfth carbon and a double bond at the ninth carbon in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-12-hydroxyoctadec-9-enoic acid typically involves the hydroxylation of oleic acid. One common method is the epoxidation of oleic acid followed by hydrolysis. The epoxidation can be carried out using peracids such as peracetic acid or m-chloroperbenzoic acid under controlled conditions. The resulting epoxide is then hydrolyzed to yield the desired hydroxy fatty acid.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or fungi are employed to convert oleic acid into the hydroxy derivative through enzymatic processes. This method is advantageous due to its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
(9E)-12-hydroxyoctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 12-oxo-octadec-9-enoic acid.
Reduction: The double bond can be reduced to yield 12-hydroxyoctadecanoic acid.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: 12-oxo-octadec-9-enoic acid
Reduction: 12-hydroxyoctadecanoic acid
Esterification: Various esters depending on the carboxylic acid or acid chloride used
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
(9E)-12-hydroxyoctadec-9-enoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable polymers, surfactants, and lubricants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (9E)-12-hydroxyoctadec-9-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and biological activity. The compound can modulate lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis. Additionally, it may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a double bond at the ninth carbon but lacking the hydroxyl group.
12-Hydroxystearic Acid: A saturated fatty acid with a hydroxyl group at the twelfth carbon but lacking the double bond.
Ricinoleic Acid: A hydroxy fatty acid with a hydroxyl group at the twelfth carbon and a double bond at the ninth carbon in the cis configuration.
Uniqueness
(9E)-12-hydroxyoctadec-9-enoic acid is unique due to its specific structural features, including the trans configuration of the double bond and the presence of a hydroxyl group. These characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(E)-12-hydroxyoctadec-9-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C/C=C/CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid | |
Record name | Fatty acids, castor-oil | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61789-44-4, 7431-95-0 | |
Record name | Fatty acids, castor-oil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC179694 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fatty acids, castor-oil | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fatty acids, castor-oil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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